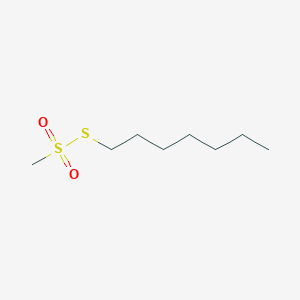
S-Heptyl methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Heptyl methanesulfonothioate: is an organosulfur compound with the molecular formula C8H18O2S2 It is a derivative of methanesulfonic acid, where the sulfonothioate group is bonded to a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Heptyl methanesulfonothioate typically involves the reaction of heptyl thiol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptyl thiol+Methanesulfonyl chloride→S-Heptyl methanesulfonothioate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-Heptyl methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfonothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Heptyl methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target sulfur-containing biomolecules. It can be used to design inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in polymer chemistry and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
S-Heptyl methanesulfonothioate exerts its effects through the interaction with thiol groups in proteins and enzymes. The sulfonothioate group can form covalent bonds with cysteine residues, leading to the modification of protein structure and function. This interaction can affect various molecular pathways, including enzyme activity, signal transduction, and protein-protein interactions.
Comparación Con Compuestos Similares
- S-Methyl methanesulfonothioate
- S-Ethyl methanesulfonothioate
- S-Propyl methanesulfonothioate
Comparison:
- S-Methyl methanesulfonothioate: Similar in structure but with a shorter alkyl chain. It is more volatile and has different reactivity due to the smaller size.
- S-Ethyl methanesulfonothioate: Slightly longer alkyl chain than S-Methyl methanesulfonothioate, with intermediate properties.
- S-Propyl methanesulfonothioate: Longer alkyl chain than S-Ethyl methanesulfonothioate, with properties closer to S-Heptyl methanesulfonothioate but still less hydrophobic.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique hydrophobic properties and reactivity. This makes it suitable for applications where longer alkyl chains are beneficial, such as in the design of hydrophobic drugs or materials.
Propiedades
Número CAS |
195443-62-0 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1-methylsulfonylsulfanylheptane |
InChI |
InChI=1S/C8H18O2S2/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
Clave InChI |
CTMSEULRXPZZGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















